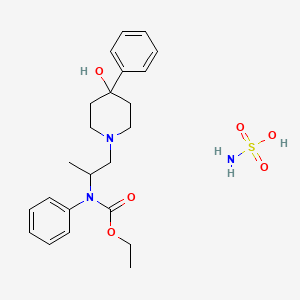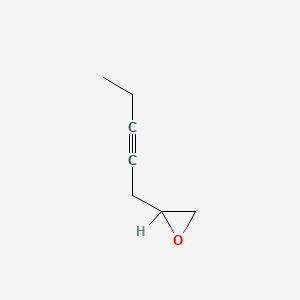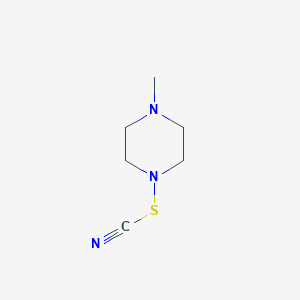
1-Methyl-4-(thiocyanato)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(thiocyanato)piperazine is an organic compound with the molecular formula C6H11N3S It is a derivative of piperazine, a heterocyclic amine, and contains a thiocyanate group attached to the piperazine ring
Preparation Methods
The synthesis of 1-Methyl-4-(thiocyanato)piperazine can be achieved through several methods. One common approach involves the reaction of 1-methylpiperazine with thiocyanate salts under specific conditions. The reaction typically requires a solvent such as acetonitrile and may be catalyzed by a base like potassium carbonate. The reaction proceeds at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-4-(thiocyanato)piperazine undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(thiocyanato)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. It may also serve as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Methyl-4-(thiocyanato)piperazine involves its interaction with specific molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-(thiocyanato)piperazine can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Lacks the thiocyanate group and has different reactivity and applications.
4-Thiocyanatopiperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Methyl-4-(piperidin-4-yl)piperazine: Contains a piperidine group attached to the piperazine ring, used in different contexts.
The uniqueness of this compound lies in its combination of the piperazine ring and the thiocyanate group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
54147-49-8 |
|---|---|
Molecular Formula |
C6H11N3S |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl) thiocyanate |
InChI |
InChI=1S/C6H11N3S/c1-8-2-4-9(5-3-8)10-6-7/h2-5H2,1H3 |
InChI Key |
YOHBXMJPBJLDNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


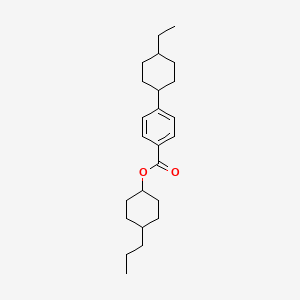
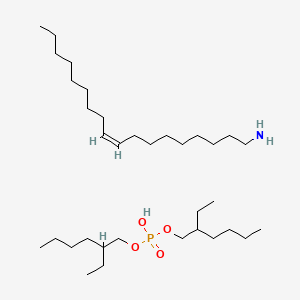
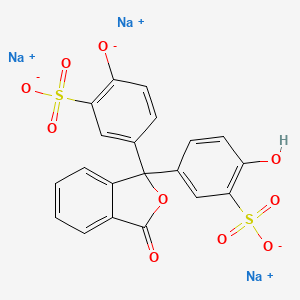
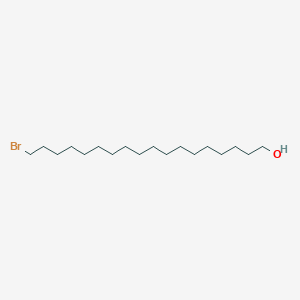
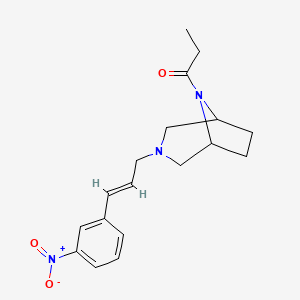
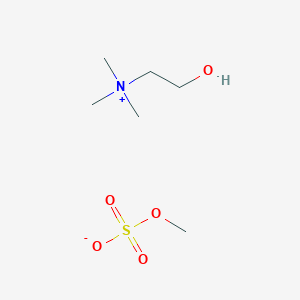
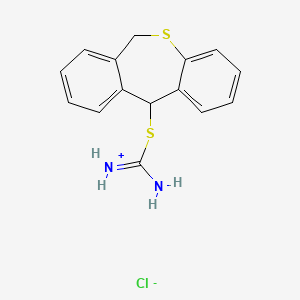


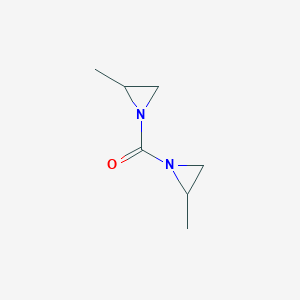
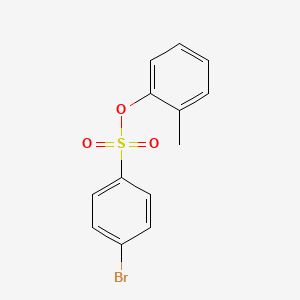
![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
